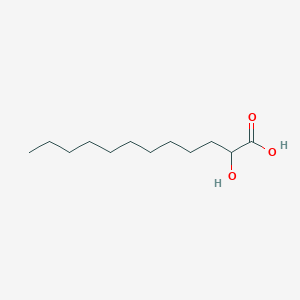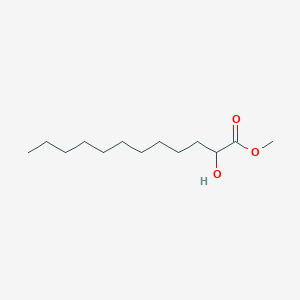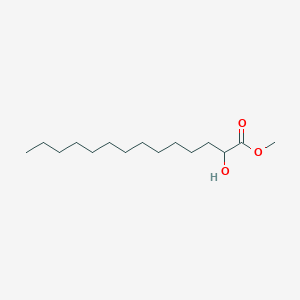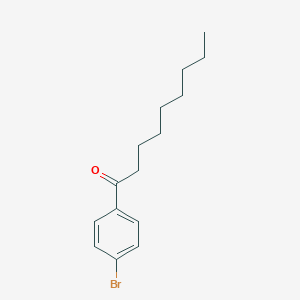![molecular formula C25H45N2O11PS B164440 [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate CAS No. 134282-88-5](/img/structure/B164440.png)
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as HDPS or Hexadecylphosphocholine and is a synthetic analogue of the naturally occurring lysophosphatidylcholine.
Mécanisme D'action
The mechanism of action of HDPS is not fully understood, but it is thought to interact with the hydrophobic regions of membrane proteins and lipids, disrupting the lipid bilayer structure and causing the solubilization of membrane proteins.
Biochemical and Physiological Effects:
HDPS has been shown to have a number of biochemical and physiological effects, including the ability to alter membrane fluidity and permeability, modulate ion channels, and affect the activity of enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HDPS is its ability to solubilize membrane proteins, making them more accessible for study. However, there are also limitations to its use, including its potential to disrupt membrane structure and function at high concentrations.
Orientations Futures
There are a number of future directions for research involving HDPS, including the development of new methods for studying membrane structure and function, the exploration of its potential as a drug delivery agent, and the investigation of its effects on different types of membrane proteins. Overall, HDPS is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of HDPS involves the reaction of hexadecylamine with phosphorus oxychloride and sodium hydroxide to form hexadecylphosphocholine. This compound is then further reacted with sulfuric acid to form the final product, [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate.
Applications De Recherche Scientifique
HDPS has been used extensively in scientific research for a variety of applications. One of the most notable applications of HDPS is in the study of membrane structure and function. HDPS has been shown to have a high affinity for lipid bilayers and can be used to selectively solubilize membrane proteins, making them more accessible for study.
Propriétés
Numéro CAS |
134282-88-5 |
|---|---|
Nom du produit |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate |
Formule moléculaire |
C25H45N2O11PS |
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate |
InChI |
InChI=1S/C25H45N2O11PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-40(34,35)38-39(32,33)36-19-20-22(29)23(30)24(37-20)27-17-16-21(28)26-25(27)31/h16-17,20,22-24,29-30H,2-15,18-19H2,1H3,(H,32,33)(H,26,28,31)/t20-,22-,23-,24-/m1/s1 |
Clé InChI |
KGZKOMDEPPSYQI-MSNJVRRCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCS(=O)(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Synonymes |
UMP (1-hexadecanesulfonic) anhydride uridine 5'-phosphoric (1-hexadecanesulfonic)anhydride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)
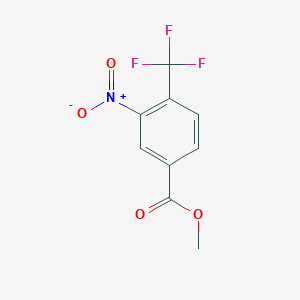
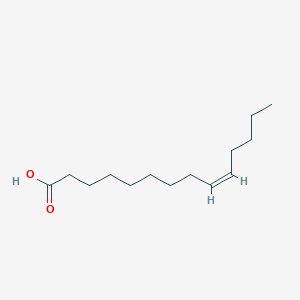


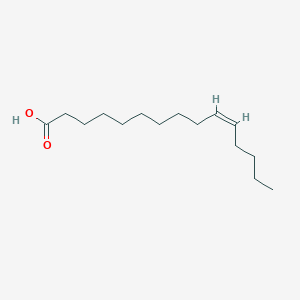
![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)

